
22-(3-(Dimethylhydroxymethyl)phenyl)-23,24,25,26,27-pentanor-1-hydroxyvitamin D3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
22-(3-(Dimethylhydroxymethyl)phenyl)-23,24,25,26,27-pentanor-1-hydroxyvitamin D3: is a synthetic analog of vitamin D3. This compound is designed to mimic the biological activity of natural vitamin D3 while potentially offering improved stability, bioavailability, or targeted effects. It is of interest in various fields, including medicinal chemistry, pharmacology, and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 22-(3-(Dimethylhydroxymethyl)phenyl)-23,24,25,26,27-pentanor-1-hydroxyvitamin D3 involves multiple steps, starting from commercially available precursors. The key steps typically include:
Formation of the core structure: This involves the construction of the vitamin D3 backbone through a series of organic reactions, such as Wittig reactions, Grignard reactions, and cyclization processes.
Introduction of the phenyl group: The phenyl group with the dimethylhydroxymethyl substituent is introduced through electrophilic aromatic substitution or cross-coupling reactions like Suzuki-Miyaura coupling.
Hydroxylation: The hydroxyl group at the 1-position is introduced through selective oxidation reactions using reagents like PCC (Pyridinium chlorochromate) or Swern oxidation.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of flow chemistry techniques, scalable reaction conditions, and efficient purification methods such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming a deoxy derivative.
Common Reagents and Conditions:
Oxidation: PCC, Swern oxidation reagents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Deoxy derivatives.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: : The compound is used as a model system to study the reactivity and stability of vitamin D3 analogs. It helps in understanding the structure-activity relationships and optimizing the properties of vitamin D3 derivatives.
Biology: : In biological research, this compound is used to investigate the role of vitamin D3 in cellular processes, including calcium homeostasis, immune response, and cell differentiation.
Medicine: : The compound has potential therapeutic applications in treating conditions related to vitamin D3 deficiency, such as osteoporosis, rickets, and certain autoimmune diseases. It is also explored for its anticancer properties.
Industry: : In the industrial sector, the compound can be used in the formulation of supplements, pharmaceuticals, and fortified foods.
Mécanisme D'action
The mechanism of action of 22-(3-(Dimethylhydroxymethyl)phenyl)-23,24,25,26,27-pentanor-1-hydroxyvitamin D3 involves its interaction with the vitamin D receptor (VDR). Upon binding to VDR, the compound forms a complex that translocates to the nucleus and regulates the expression of target genes involved in calcium and phosphate metabolism, immune response, and cell proliferation . The molecular pathways include modulation of gene transcription and interaction with co-regulatory proteins.
Comparaison Avec Des Composés Similaires
Calcitriol: The active form of vitamin D3, which also binds to VDR and regulates gene expression.
Alfacalcidol: A synthetic analog of vitamin D3 used in the treatment of osteoporosis and other bone disorders.
Paricalcitol: Another vitamin D3 analog used to treat secondary hyperparathyroidism in patients with chronic kidney disease.
Uniqueness: 22-(3-(Dimethylhydroxymethyl)phenyl)-23,24,25,26,27-pentanor-1-hydroxyvitamin D3 is unique due to its specific structural modifications, which may offer improved stability, bioavailability, or targeted effects compared to other vitamin D3 analogs. Its distinct phenyl group with a dimethylhydroxymethyl substituent provides unique chemical properties and potential therapeutic advantages.
Propriétés
Numéro CAS |
133910-11-9 |
|---|---|
Formule moléculaire |
C31H44O3 |
Poids moléculaire |
464.7 g/mol |
Nom IUPAC |
(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS)-1-[(2R)-1-[3-(2-hydroxypropan-2-yl)phenyl]propan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C31H44O3/c1-20(16-22-8-6-10-25(17-22)30(3,4)34)27-13-14-28-23(9-7-15-31(27,28)5)11-12-24-18-26(32)19-29(33)21(24)2/h6,8,10-12,17,20,26-29,32-34H,2,7,9,13-16,18-19H2,1,3-5H3/b23-11+,24-12-/t20-,26-,27-,28+,29+,31?/m1/s1 |
Clé InChI |
PGFVHPGYHAXPEU-MPJNZNLZSA-N |
SMILES isomérique |
C[C@H](CC1=CC(=CC=C1)C(C)(C)O)[C@H]2CC[C@@H]\3C2(CCC/C3=C\C=C/4\C[C@H](C[C@@H](C4=C)O)O)C |
SMILES canonique |
CC(CC1=CC(=CC=C1)C(C)(C)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


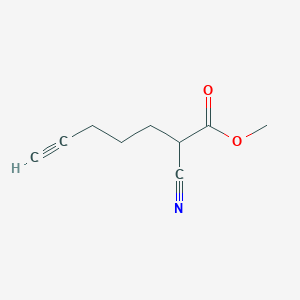
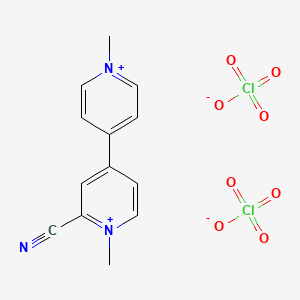
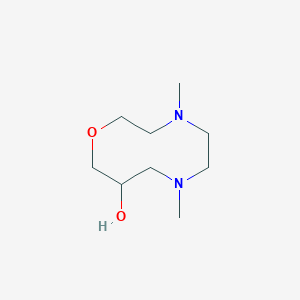
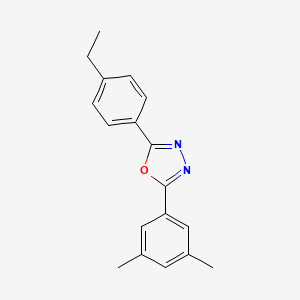

![[Cyclopentane-1,1-diylbis(methyleneoxy)]bis(trimethylsilane)](/img/structure/B14283212.png)
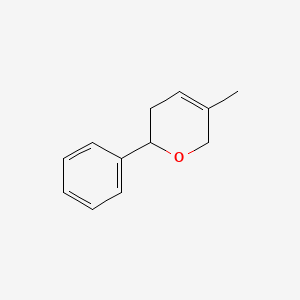
![N,N'-Dicyclohexyl-N-[3-(cyclopentyloxy)-2-hydroxypropyl]urea](/img/structure/B14283221.png)
![6-[(6-Hydroxynaphthalene-2-sulfonyl)amino]hexanoic acid](/img/structure/B14283224.png)

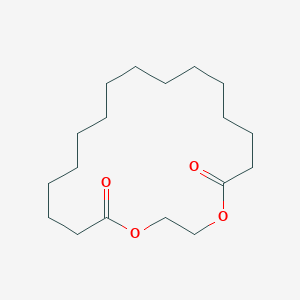
![[(4-Hydroxypiperazin-1-yl)methyl]phosphonic acid](/img/structure/B14283244.png)

![Triethoxy[4-(pyren-1-YL)butyl]silane](/img/structure/B14283247.png)
